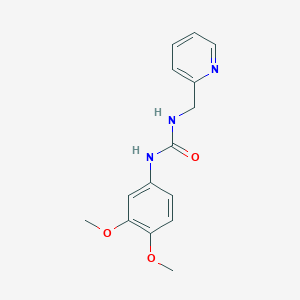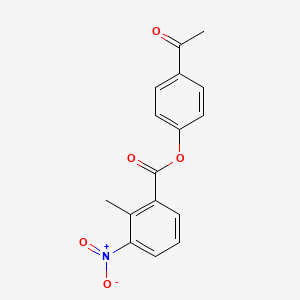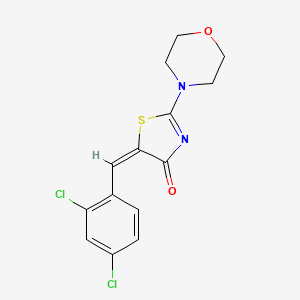
N,4-diphenyl-3,6-dihydro-1(2H)-pyridinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,4-diphenyl-3,6-dihydro-1(2H)-pyridinecarboxamide, also known as DPC, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. DPC is a member of the pyridine family and is structurally similar to other compounds such as nicotine and anabasine.
Mécanisme D'action
The mechanism of action of N,4-diphenyl-3,6-dihydro-1(2H)-pyridinecarboxamide is not fully understood, but it is believed to act as a nicotinic acetylcholine receptor (nAChR) agonist. nAChRs are involved in various physiological processes, including neurotransmission, muscle contraction, and inflammation. By acting as an agonist, this compound may enhance the function of these receptors and improve their overall activity.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to improve cognitive function, reduce inflammation, and increase antioxidant activity. Additionally, this compound has been shown to have anxiolytic and antidepressant effects, making it a potential therapeutic agent for the treatment of anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N,4-diphenyl-3,6-dihydro-1(2H)-pyridinecarboxamide in lab experiments is its relatively low toxicity. In animal studies, this compound has been shown to have a low toxicity profile, making it a safer alternative to other compounds with similar effects. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on N,4-diphenyl-3,6-dihydro-1(2H)-pyridinecarboxamide. One area of interest is its potential use as a therapeutic agent for the treatment of neurodegenerative diseases. Further research is needed to determine its efficacy in humans and to identify the optimal dosage and administration method. Additionally, this compound may have potential applications in the field of cancer research, as it has been shown to have anti-tumor effects in animal models. Further research is needed to determine its mechanism of action and potential use in cancer therapy.
Méthodes De Synthèse
N,4-diphenyl-3,6-dihydro-1(2H)-pyridinecarboxamide can be synthesized using a two-step process. The first step involves the reaction of 2,4-dinitrophenylhydrazine with 1,3-diphenylacetone to form 1,3-diphenyl-2,4-dinitrophenylhydrazone. The second step involves the reduction of the hydrazone using sodium borohydride to form this compound. The overall yield of this process is approximately 60%.
Applications De Recherche Scientifique
N,4-diphenyl-3,6-dihydro-1(2H)-pyridinecarboxamide has been studied for its potential applications in various fields of scientific research. One of the main areas of interest is its potential use as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been shown to have neuroprotective effects in animal models of these diseases, and further research is being conducted to determine its efficacy in humans.
Propriétés
IUPAC Name |
N,4-diphenyl-3,6-dihydro-2H-pyridine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c21-18(19-17-9-5-2-6-10-17)20-13-11-16(12-14-20)15-7-3-1-4-8-15/h1-11H,12-14H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKWGQFBECBXINL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{2-[(3-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B5814967.png)
![methyl 4-[(3,4-dihydro-2(1H)-isoquinolinylcarbonothioyl)amino]benzoate](/img/structure/B5814969.png)


![2-[(3-bromo-4-fluorobenzyl)(propyl)amino]ethanol](/img/structure/B5815005.png)
![4-benzyl-5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5815026.png)



![N~1~,N~1~-dimethyl-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5815059.png)


![N-(5-chloro-2-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5815082.png)
